1-Cyclopropyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry. This particular compound features a cyclopropyl group, which can enhance its pharmacological properties and interactions with biological targets. The compound is identified by the CAS number 939755-99-4 and has applications in various fields, including medicinal chemistry, material science, and biological research.
1-Cyclopropyl-1H-indazol-5-amine is synthesized through several methods, often involving cyclization reactions with azides or other precursors. Its synthesis is of interest due to the compound's potential therapeutic applications and its role as a building block in organic synthesis.
This compound is classified as an indazole derivative and can be categorized under heterocyclic amines. Its unique structure contributes to its reactivity and potential utility in drug development.
The synthesis of 1-cyclopropyl-1H-indazol-5-amine can be achieved through various methods:
In these synthetic routes, specific reaction conditions such as temperature, solvent choice, and catalyst type are crucial for optimizing yields and selectivity. For example, using solvents like dimethyl sulfoxide can enhance the solubility of reactants and improve reaction kinetics.
The molecular formula of 1-cyclopropyl-1H-indazol-5-amine is , with a molecular weight of approximately 173.21 g/mol. The structural representation includes a cyclopropyl group attached to the indazole core, contributing to its unique properties.
Property | Data |
---|---|
CAS No. | 939755-99-4 |
Molecular Formula | C10H11N3 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 1-cyclopropylindazol-5-amine |
InChI Key | BOVRXCNSBJYYDF-UHFFFAOYSA-N |
Canonical SMILES | C1CC1N2C3=C(C=C(C=C3)N)C=N2 |
The InChI representation provides insight into the compound's connectivity, while the SMILES notation offers a simplified chemical structure format suitable for computational modeling and database searches.
1-Cyclopropyl-1H-indazol-5-amine participates in various chemical reactions:
The choice of reagents and reaction conditions plays a significant role in determining the efficiency and selectivity of these transformations. For instance, using copper acetate as a catalyst can facilitate substitution reactions under mild conditions.
The mechanism of action for 1-cyclopropyl-1H-indazol-5-amine involves its interaction with specific molecular targets:
1-Cyclopropyl-1H-indazol-5-amine exhibits characteristics typical of small organic molecules:
The compound's reactivity profile includes:
1-Cyclopropyl-1H-indazol-5-amine has diverse applications across several fields:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5